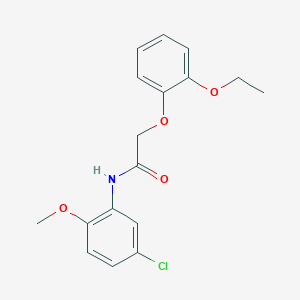![molecular formula C18H19N3O5 B4082297 N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-nitrobenzamide](/img/structure/B4082297.png)
N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-nitrobenzamide
Descripción general
Descripción
N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-nitrobenzamide, also known as ML167, is a small molecule inhibitor that has been extensively studied for its potential use in treating various diseases. This compound is a potent and selective inhibitor of the enzyme TGR5, which is a G protein-coupled receptor that plays a critical role in regulating energy metabolism, glucose homeostasis, and inflammation.
Mecanismo De Acción
N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-nitrobenzamide is a selective and potent inhibitor of TGR5, which is a G protein-coupled receptor that plays a critical role in regulating energy metabolism, glucose homeostasis, and inflammation. TGR5 is expressed in various tissues, including the liver, adipose tissue, and intestine. When N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-nitrobenzamide binds to TGR5, it inhibits the signaling pathway that leads to the release of GLP-1 and other hormones that regulate glucose homeostasis and energy metabolism. This leads to a decrease in blood glucose levels and an increase in insulin sensitivity.
Biochemical and Physiological Effects:
N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-nitrobenzamide has been shown to have several biochemical and physiological effects. The compound has been shown to activate TGR5, which leads to the release of GLP-1 and other hormones that regulate glucose homeostasis and energy metabolism. N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-nitrobenzamide has also been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory bowel disease. Additionally, N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-nitrobenzamide has been shown to improve insulin sensitivity and glucose tolerance in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-nitrobenzamide is its high potency and selectivity for TGR5. This makes it a useful tool for studying the role of TGR5 in various biological processes. However, one limitation of N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-nitrobenzamide is its relatively low solubility, which can make it difficult to use in some experimental systems. Additionally, N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-nitrobenzamide has not been extensively tested in human clinical trials, so its safety and efficacy in humans are not yet fully understood.
Direcciones Futuras
There are several future directions for research on N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-nitrobenzamide. One area of interest is the development of more potent and selective TGR5 inhibitors that can be used in clinical trials. Another area of interest is the investigation of the role of TGR5 in other diseases, such as cancer and neurodegenerative disorders. Additionally, further research is needed to fully understand the safety and efficacy of N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-nitrobenzamide in humans, which could pave the way for its use as a therapeutic agent.
Aplicaciones Científicas De Investigación
N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-nitrobenzamide has been extensively studied for its potential use in treating various diseases, including diabetes, obesity, and inflammatory bowel disease. The compound has been shown to activate TGR5, which leads to the release of glucagon-like peptide-1 (GLP-1) and other hormones that regulate glucose homeostasis and energy metabolism. N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-nitrobenzamide has also been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory bowel disease.
Propiedades
IUPAC Name |
N-[3-methoxy-4-(2-methylpropanoylamino)phenyl]-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O5/c1-11(2)17(22)20-14-9-8-12(10-16(14)26-3)19-18(23)13-6-4-5-7-15(13)21(24)25/h4-11H,1-3H3,(H,19,23)(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKAWGENQCGFAOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-nitrobenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-({[(5-{[(3,4-dimethoxybenzoyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoic acid](/img/structure/B4082216.png)



![N-(3,4-dimethylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B4082233.png)
![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-mesitylacetamide](/img/structure/B4082244.png)
![N-[4-(aminosulfonyl)phenyl]-2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]propanamide](/img/structure/B4082250.png)
![12-(2-furyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B4082257.png)
![N-[5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-yl]-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4082259.png)
![2,3-bis(4-methoxyphenyl)-2-azaspiro[3.4]octan-1-one](/img/structure/B4082262.png)
![1-(4-bromophenyl)-2-{[4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B4082269.png)
![N-{1-[5-({2-[(4-bromo-2-isopropylphenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-4-methylbenzamide](/img/structure/B4082274.png)
![N-(1-{4-ethyl-5-[(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)thio]-4H-1,2,4-triazol-3-yl}ethyl)benzamide](/img/structure/B4082282.png)
![N-(4-methylphenyl)-2-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide](/img/structure/B4082289.png)